molecular formula C5H10ClNO4S B2953786 Tert-butyl chlorosulfonylcarbamate CAS No. 147000-89-3

Tert-butyl chlorosulfonylcarbamate

Cat. No. B2953786
Key on ui cas rn: 147000-89-3
M. Wt: 215.65
InChI Key: KTOCCOVRPVBVMJ-UHFFFAOYSA-N
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Patent
US08088803B2

Procedure details

A 5 L round bottom flask was charged with chlorosulfonyl isocyanate [Aldrich, product #142662] (149 mL, 1.72 mol) and dichloromethane (1.5 L) and cooled using an ice bath to 2° C. tert-Butanol (162 mL, 1.73 mol) in dichloromethane (200 mL) was added dropwise at a rate so that the temperature did not exceed 10° C. The resulting solution was stirred at room temperature for 30-60 min to provide tert-butyl[chlorosulfonyl]carbamate.
Quantity
149 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
162 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[C:8]([OH:12])([CH3:11])([CH3:10])[CH3:9]>ClCCl>[C:8]([O:12][C:6](=[O:7])[NH:5][S:2]([Cl:1])(=[O:4])=[O:3])([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
149 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
1.5 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
162 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 30-60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to 2° C.
ADDITION
Type
ADDITION
Details
was added dropwise at a rate so that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 10° C

Outcomes

Product
Details
Reaction Time
45 (± 15) min
Name
Type
product
Smiles
C(C)(C)(C)OC(NS(=O)(=O)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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